Corynantheine

Conformational Dynamics Molecular Modeling Structure-Activity Relationship

Corynantheine (CAS 18904-54-6) is distinguished from its ethyl-bearing analog dihydrocorynantheine by a vinyl group at C-18/C-19, driving 39-fold faster rotamer exchange and a 5-fold higher affinity for the alpha-1A adrenergic receptor (Ki ~29 nM). This unique conformational dynamics profile makes it an essential tool for GPCR signaling studies, nicotinic receptor antagonism assays, and antileishmanial lead optimization. Its low P-gp liability further supports its use in drug resistance profiling.

Molecular Formula C22H26N2O3
Molecular Weight 366.5 g/mol
CAS No. 18904-54-6
Cat. No. B231211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynantheine
CAS18904-54-6
Synonymshirsuteine
hirsuteine hydrochloride
hirsuteine, (3beta,16E)-isomer
hirsuteine, (R-(R*,R*))-tartrate (1:1) salt
Molecular FormulaC22H26N2O3
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCOC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC
InChIInChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20-/m0/s1
InChIKeyTZUGIFAYWNNSAO-XPOGPMDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corynantheine (CAS 18904-54-6): A Tetracyclic Monoterpene Indole Alkaloid with Distinct Vinyl Moiety and Multitarget Pharmacological Profile


Corynantheine (CAS 18904-54-6) is a monoterpene indole alkaloid belonging to the corynantheine-type subclass, characterized by a secologanin-derived tetracyclic skeleton fused to an indole heterocycle [1]. It is naturally isolated from the bark of Corynanthe pachyceras K. Schum. (Rubiaceae) and Uncaria sinensis Oliv. [2][3]. Unlike its close structural analog dihydrocorynantheine, which bears an ethyl substituent, corynantheine possesses a vinyl group at the C-18/C-19 position, a key feature that imparts distinct conformational dynamics and influences receptor interaction profiles [4].

Why Generic Substitution of Corynantheine with Closely Related Analogs Fails: Conformational, Receptor Binding, and Antiparasitic Activity Differences


Although corynantheine shares a common biosynthetic origin with dihydrocorynantheine, corynantheidine, and corynanthine, the presence of a vinyl versus ethyl substituent dictates dramatically different conformational exchange kinetics (rotamer interconversion rates differ by ~40-fold) [1]. This structural nuance translates into distinct binding affinities at key receptors: corynantheine displays approximately 5-fold higher affinity for the alpha-1A adrenergic receptor (Ki ~29 nM) compared to the stereoisomer corynanthine (Ki ~142 nM) [2][3]. While antileishmanial activity against L. major promastigotes is comparable among corynantheine, dihydrocorynantheine, and corynantheidine (IC50 ~3 µM), the divergent receptor interaction profiles and conformational mobility preclude simple substitution in pharmacological studies or assay development [4]. Furthermore, corynantheine uniquely exhibits non-competitive antagonism of nicotinic receptor-mediated dopamine release at sub- to low-micromolar concentrations, a property not uniformly documented across the analog series [5].

Product-Specific Quantitative Evidence Guide: Differentiating Corynantheine from Closest Analogs


Accelerated Rotamer Exchange Kinetics in Corynantheine Due to Reduced Steric Bulk of the Vinyl Group Relative to Dihydrocorynantheine's Ethyl Moiety

Corynantheine exhibits a 39-fold faster rotamer exchange rate at 0°C compared to dihydrocorynantheine, as determined by dynamic 1H NMR spectroscopy. This difference arises from the steric bulk of the vinyl versus ethyl substituent. The activation enthalpy for corynantheine is ΔH‡ = 60 ± 6 kJ/mol, compared to 71 ± 6 kJ/mol for dihydrocorynantheine, with corresponding activation entropies of ΔS‡ = 24 ± 6 J/mol·K and 33 ± 6 J/mol·K, respectively [1].

Conformational Dynamics Molecular Modeling Structure-Activity Relationship

Superior Alpha-1A Adrenergic Receptor Binding Affinity of Corynantheine Compared to the Stereoisomer Corynanthine

Corynantheine demonstrates approximately 5-fold higher affinity for the human alpha-1A adrenergic receptor than corynanthine. The Ki value for corynantheine, derived from pKi = 7.54, is ~29 nM, whereas corynanthine exhibits a Ki of ~142 nM (pKi = 6.85) [1][2]. Both compounds are members of the yohimbine alkaloid family, yet their differential receptor engagement profiles support distinct research applications.

Adrenergic Receptor Pharmacology GPCR Binding Vascular Biology

Equivalent In Vitro Antileishmanial Activity Against L. major Promastigotes Among Corynantheine, Dihydrocorynantheine, and Corynantheidine

Corynantheine, dihydrocorynantheine, and corynantheidine all exhibit potent in vitro activity against Leishmania major promastigotes with an IC50 value of approximately 3 µM [1][2]. This comparable potency indicates that the antileishmanial pharmacophore is conserved across the corynantheine-type scaffold. However, differentiation arises from their divergent receptor interaction profiles (e.g., alpha-adrenoceptor and nicotinic receptor activities) and conformational dynamics, which may influence selectivity and off-target effects in more complex biological systems.

Antiparasitic Discovery Leishmaniasis Natural Products

Concentration-Dependent Inhibition of Nicotine-Evoked Dopamine Release by Corynantheine in PC12 Cells

Corynantheine (also referred to as hirsuteine) non-competitively antagonizes nicotine-mediated dopamine release in rat pheochromocytoma PC12 cells. Significant inhibition is observed over a concentration range of 300 nM to 10 µM, with maximal dopamine release reduced without a parallel shift in the nicotine concentration-response curve [1]. Under whole-cell voltage-clamp, corynantheine reversibly inhibits inward currents activated by 100 µM nicotine, indicating direct block of ion permeation through nicotinic receptor channel complexes.

Nicotinic Receptor Neuropharmacology Ion Channel Block

Best Research and Industrial Application Scenarios for Corynantheine (CAS 18904-54-6) Based on Verified Differential Evidence


Conformational Analysis and Molecular Modeling of Indole Alkaloid Dynamics

Corynantheine's unique vinyl substituent imparts distinct conformational exchange kinetics relative to its ethyl-bearing analog dihydrocorynantheine (39-fold faster rotamer exchange at 0°C). This makes corynantheine an ideal test case for computational studies comparing force-field and ab initio methods to predict rotamer populations and activation barriers. Researchers can utilize corynantheine to validate molecular dynamics simulations and NMR-based conformational analyses [1].

Alpha-Adrenoceptor Pharmacology and GPCR Binding Studies

With a Ki of ~29 nM for the alpha-1A adrenergic receptor, corynantheine offers superior affinity compared to corynanthine (Ki ~142 nM). This enhanced binding potency supports its use as a pharmacological tool for investigating alpha-1 adrenoceptor-mediated signaling pathways, including vasoconstriction and smooth muscle contraction. Its distinct profile may also aid in developing selective alpha-1A ligands [1][2].

Antiparasitic Drug Discovery and P-glycoprotein Substrate Screening

Corynantheine exhibits potent in vitro antileishmanial activity (IC50 ~3 µM against L. major promastigotes) while demonstrating low cytotoxicity and no significant interaction with the P-glycoprotein efflux pump. This combination of antiparasitic efficacy and favorable drug resistance profile makes corynantheine a valuable lead scaffold for developing novel antileishmanial agents and for use as a control compound in P-gp substrate assays [3][4].

Neuropharmacological Studies of Nicotinic Cholinergic Modulation

Corynantheine acts as a non-competitive antagonist of nicotinic receptor-mediated dopamine release in PC12 cells (300 nM - 10 µM), distinguishing it from many other indole alkaloids. This property supports its use in investigating the role of nicotinic acetylcholine receptors in dopamine signaling, addiction, and neurodegenerative disorders. Researchers can employ corynantheine as a reference antagonist in assays measuring nicotine-evoked neurotransmitter release [5].

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